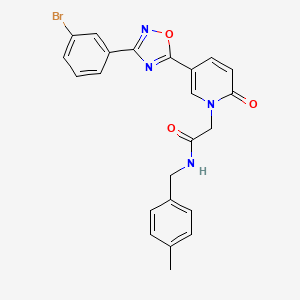

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Description

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a heterocyclic acetamide derivative featuring a 2-oxopyridine core linked to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group. This compound’s design leverages the oxadiazole ring’s metabolic stability and the bromine atom’s capacity for halogen bonding, which may improve binding affinity and selectivity compared to simpler analogs.

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O3/c1-15-5-7-16(8-6-15)12-25-20(29)14-28-13-18(9-10-21(28)30)23-26-22(27-31-23)17-3-2-4-19(24)11-17/h2-11,13H,12,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNDHZBGJUFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs in Immunoproteasome Inhibition

highlights five β1i subunit inhibitors (compounds 1–5 ) with acetamide backbones and 2-oxopyridine motifs. Key comparisons include:

Analogs from Screening Data ()

Two compounds from screening data share the 2-oxopyridine-1,2,4-oxadiazole-acetamide scaffold but differ in substituents:

| Compound ID | R-Group on Oxadiazole | N-Substituent on Acetamide | Molecular Weight |

|---|---|---|---|

| M212-1363 | Cyclopropyl | 3-Ethylphenyl | 364.4 g/mol |

| M212-1365 | Cyclopropyl | 3-Isopropylphenyl | 378.4 g/mol |

| Target Compound | 3-Bromophenyl | 4-Methylbenzyl | ~467.3 g/mol |

The target’s 3-bromophenyl group increases molecular weight and lipophilicity (clogP ~3.5 estimated) compared to M212-1363 (clogP ~2.8) and M212-1365 (clogP ~3.1). Bromine’s polarizability may promote halogen bonding in hydrophobic pockets, a feature absent in cyclopropyl analogs .

Patent-Based Analogs (–5)

Patents describe compounds with 2-oxopyridine cores but distinct substituents:

- Quinoline-linked acetamides (): These feature bulkier cores (e.g., tetrahydrofuran-3-yl-oxy) but retain acetamide pharmacophores, suggesting divergent therapeutic targets.

Research Findings and Implications

Binding Mechanism and Stability

Molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) studies in reveal that substituent bulk and polarity critically influence β1i subunit binding. For example:

- Compound 1’s benzyl group stabilizes via π-π stacking with Phe31.

- The target compound’s 3-bromophenyl group may form halogen bonds with Lys33, while the 4-methylbenzyl group enhances hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.